

An In-depth Technical Guide to the Physical Properties of Simeconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Simeconazole*

Cat. No.: *B123446*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **simeconazole**, a triazole fungicide. The document details its solubility and melting point, provides standardized experimental protocols for their determination, and illustrates its mechanism of action as a sterol demethylation inhibitor.

Chemical Identity

Simeconazole is a broad-spectrum triazole fungicide.^[1] Its chemical structure includes a fluorophenyl group, a triazole ring, and a trimethylsilyl group, which contribute to its fungicidal activity and physical properties.^[2]

- IUPAC Name: (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol^[3]
- CAS Registry Number: 149508-90-7^[1]
- Molecular Formula: C₁₄H₂₀FN₃OSi^[3]
- Molecular Weight: 293.41 g/mol ^[1]

Physical Properties

The physical properties of an active pharmaceutical or agrochemical ingredient are critical for formulation development, bioavailability, and understanding its environmental fate.

Melting Point

Simeconazole is a white crystalline solid at room temperature.[\[2\]](#) Its melting point is a key indicator of purity and is well-defined.

Property	Value	Reference
Melting Point	118-119 °C	[1]

Solubility

Solubility is a crucial parameter that influences the formulation, delivery, and biological activity of a compound.

Simeconazole exhibits low solubility in water.

Solvent	Temperature	Solubility	Reference
Water	20 °C	57.5 mg/L	[1]

Quantitative solubility data for **simeconazole** in a broad range of organic solvents are not readily available in publicly accessible literature. The Pesticide Properties Database notes this information as not available.[\[2\]](#) However, product information for analytical standards indicates solubility in specific solvents to at least the stated concentration.

Solvent	Quantitative		Reference
	Solubility (at 20-25 °C)	Notes	
Acetone	> 1000 mg/L	Based on availability of a 1000 µg/mL analytical standard solution.	[4]
Acetonitrile	> 100 mg/L	Based on availability of a 100 µg/mL analytical standard solution.	[5]
Methanol	Data not available	-	
Ethanol	Data not available	-	
Dichloromethane	Data not available	-	
Toluene	Data not available	-	
Hexane	Data not available	-	

For comparative context, the table below lists solubility data for fluconazole, another widely studied triazole antifungal. Note: This data is for comparative purposes only and does not represent the solubility of **simeconazole**.

Solvent	Fluconazole Solubility (approx.)	Reference
Ethanol	20 mg/mL	[6]
Dimethyl sulfoxide (DMSO)	33 mg/mL	[6]
Dimethylformamide (DMF)	16 mg/mL	[6]

Experimental Protocols

The following sections describe standardized methodologies that are typically employed to determine the physical properties of crystalline organic compounds like **simeconazole**.

Melting Point Determination

The capillary melting point method is a standard procedure for determining the melting point of a crystalline solid.

Principle: A small, packed sample of the solid in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded as the melting point range. A narrow range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Apparatus:

- Digital melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Mortar and pestle (for sample pulverization)
- Spatula

Procedure:

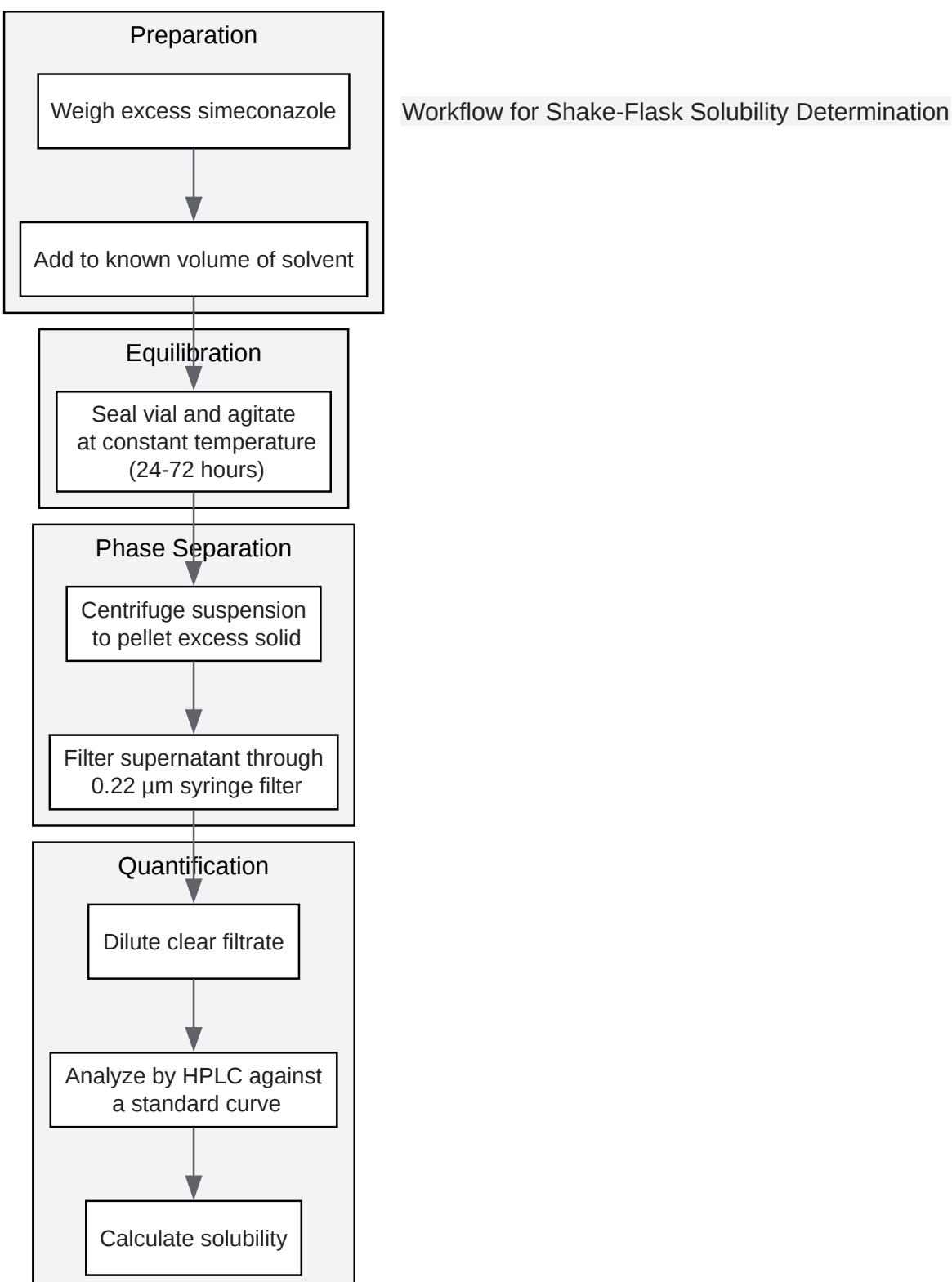
- **Sample Preparation:** A small amount of the dry **simeconazole** sample is finely pulverized using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is jabbed into the powdered sample. The tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.
- **Measurement:**
 - The loaded capillary tube is placed into the heating block of the melting point apparatus.
 - An initial rapid heating is performed to determine an approximate melting point.

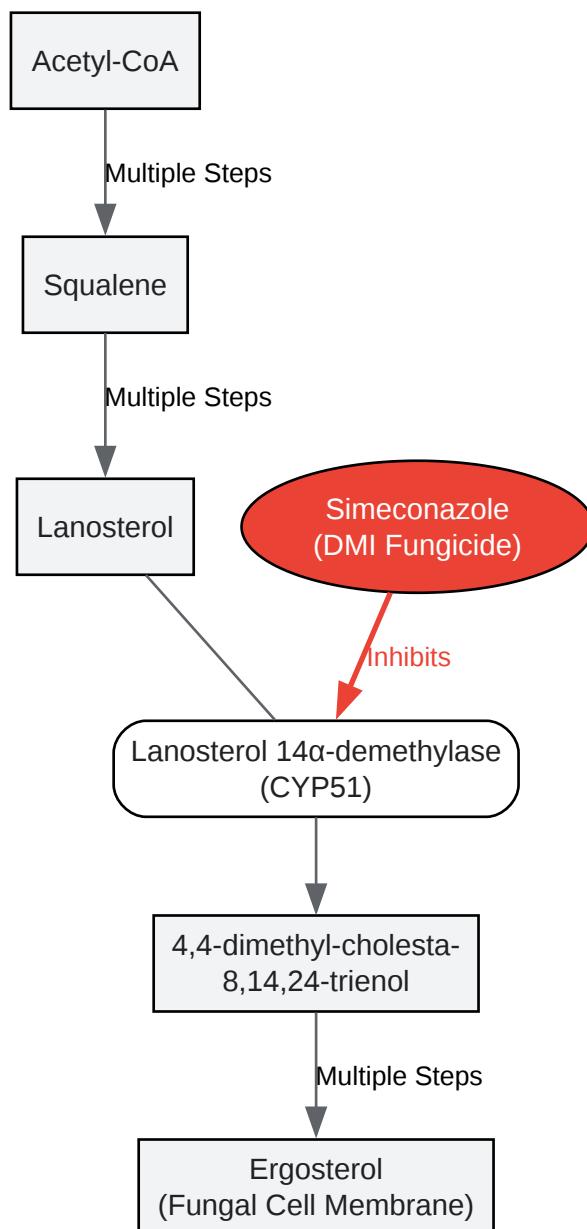
- The apparatus is allowed to cool.
- A second measurement is performed with a fresh sample. The temperature is ramped quickly to about 20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of melting. The experiment is typically repeated to ensure consistency.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the saturated solution is then measured analytically.


Apparatus:


- Analytical balance
- Glass vials with screw caps
- Constant temperature shaker bath or orbital shaker
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Procedure:

- Preparation: An excess amount of **simeconazole** is weighed and added to a glass vial containing a known volume of the desired solvent (e.g., water, ethanol).
- Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 20°C). The samples are agitated for a sufficient time (typically 24-72 hours) to reach equilibrium.
- Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. An aliquot of the suspension is then centrifuged at high speed to pellet the undissolved solid.
- Filtration: A sample of the clear supernatant is carefully withdrawn with a syringe and filtered through a syringe filter to remove any remaining microscopic particles.
- Quantification: The filtrate (saturated solution) is appropriately diluted, and the concentration of **simeconazole** is determined using a validated HPLC method against a calibration curve prepared from standard solutions of known concentrations.

Below is a generalized workflow for this experimental process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simeconazole [drugfuture.com]
- 2. Simeconazole [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. accustandard.com [accustandard.com]
- 5. Simeconazole | C14H20FN3OSi | CID 10085783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Simeconazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123446#physical-properties-of-simeconazole-solubility-melting-point\]](https://www.benchchem.com/product/b123446#physical-properties-of-simeconazole-solubility-melting-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com